![molecular formula C11H13ClN4O4 B3024057 (2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol CAS No. 205171-05-7](/img/structure/B3024057.png)
(2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Overview
Description
(2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C11H13ClN4O4 and its molecular weight is 300.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
Biomass Conversion and Sustainable Polymers : Research highlights the importance of derivatives from biomass, such as 5-Hydroxymethylfurfural (HMF), for sustainable polymer production. These derivatives could serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This indicates a shift towards more sustainable and environmentally friendly materials and fuels, underscoring the utility of biomass-derived compounds in green chemistry (Chernyshev et al., 2017).
Lignin Acidolysis Mechanisms : The mechanism of β-O-4 bond cleavage during the acidolysis of lignin, a major component of plant biomass, has been investigated to understand better the chemical processes involved in lignin degradation. This research contributes to the development of more efficient methods for converting lignin into valuable chemicals and fuels, reflecting the compound's role in biomass valorization (Yokoyama, 2015).
Nucleic Acid Base Tautomerism : Studies on the tautomerism of nucleic acid bases, including purines and pyrimidines, highlight the compound's significance in understanding molecular interactions and stability. This research has implications for fields such as biochemistry and pharmacology, where the tautomeric forms of molecules can influence biological activity and drug design (Person et al., 1989).
Furanyl-Substituted Nucleobases and Nucleosides : The significance of furan and thiophene moieties in medicinal chemistry, especially in the context of purine and pyrimidine nucleobases and nucleosides, showcases the compound's relevance in drug discovery and development. This area of research is critical for identifying new therapeutic agents with potential applications in treating various diseases (Ostrowski, 2022).
Downstream Processing of Bioproducts : The review of methods for the recovery and purification of biologically produced diols, such as 1,3-propanediol, from fermentation broths emphasizes the compound's role in industrial biotechnology. This research is geared towards improving the efficiency and reducing the costs of producing biologically derived chemicals, highlighting the ongoing shift towards more sustainable industrial processes (Xiu & Zeng, 2008).
properties
IUPAC Name |
(2R,3R,4R,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3/t5-,7-,10-,11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMRKSMRPOKFCN-YRKGHMEHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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